Cas no 839706-07-9 (GNF-7)

GNF-7 structure
GNF-7 structure
Produktname:GNF-7
CAS-Nr.:839706-07-9
MF:C28H24F3N7O2
MW:547.5310754776
MDL:MFCD18251569
CID:834129

GNF-7 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • BenzaMide, N-[3-[1,4-dihydro-1-Methyl-7-[(6-Methyl-3-pyridinyl)aMino]-2-oxopyriMido[4,5-d]pyriMidin-3(2H)-yl]-4-Methylphenyl]-3-(trifluoroMethyl)-
    • BENZAMIDE, N-[3-[1,4-DIHYDRO-1-METHYL-7-[(6-METHYL-3-PYRIDINYL)AMINO]-2-OXOPYRIMIDO[4,5-D]PYRIMIDIN-3(2H)-YL]-4-METHYLP...
    • BenzaMide, N-[3-[1,4-dihydro-1-Methyl-7-[(6-Methyl-3-pyridinyl)aMino]-2-oxopyriMido[4,5-d]pyriMidin-3(2H)-yl]-4-Methylphenyl]
    • GNF 7
    • GNF-7
    • N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide
    • N-(4-Methyl-3-(1-methyl-7-(6-methylpyridin-3-ylamino)-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
    • N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide
    • N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide (ACI)
    • HG-4-34-01
    • MDL: MFCD18251569
    • Inchi: 1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36)
    • InChI-Schlüssel: SZNYUUZOQHNEKB-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(C(F)(F)F)C=CC=1)NC1C=C(N2CC3C(=NC(NC4C=CC(C)=NC=4)=NC=3)N(C)C2=O)C(C)=CC=1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 40
  • Anzahl drehbarer Bindungen: 7

GNF-7 Sicherheitsinformationen

  • Signalwort:Danger
  • Gefahrenhinweis: H301
  • Warnhinweis: P301+P310
  • Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII
  • Gefahrenklasse:6.1
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • PackingGroup:

GNF-7 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-5551-5mg
GNF-7
839706-07-9 98.93%
5mg
$108.0 2022-04-26
ChemScence
CS-5551-50mg
GNF-7
839706-07-9 98.93%
50mg
$648.0 2022-04-26
Ambeed
A472268-50mg
N-(4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
839706-07-9 98+%
50mg
$147.0 2025-02-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3196-25 mg
GNF7
839706-07-9 99.00%
25mg
¥3292.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3196-100 mg
GNF7
839706-07-9 99.00%
100MG
¥9417.00 2022-04-26
DC Chemicals
DC9285-100 mg
GNF-7
839706-07-9 >98%
100mg
$500.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G861022-10mg
GNF-7
839706-07-9 >98%
10mg
¥1,410.00 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3196-5 mg
GNF7
839706-07-9 99.00%
5mg
¥993.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3196-50 mg
GNF7
839706-07-9 99.00%
50mg
¥5667.00 2022-04-26
DC Chemicals
DC9285-250 mg
GNF-7
839706-07-9 >98%
250mg
$900.0 2022-02-28

GNF-7 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 70 °C
1.2 Reagents: Water
2.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 80 °C; 80 °C → rt
3.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Referenz
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Referenz
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
3.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Referenz
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 80 °C; 80 °C → rt
2.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Referenz
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
2.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
5.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Referenz
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Referenz
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
5.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Referenz
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ,  1,4-Dioxane ;  1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Water
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 70 °C
2.2 Reagents: Water
3.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 80 °C; 80 °C → rt
4.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Referenz
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Referenz
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
3.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
5.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
6.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Referenz
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, rt
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
4.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
6.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
7.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Referenz
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Referenz
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sodium iodide Solvents: Acetone ;  10 h, 50 °C; 50 °C → rt
2.1 Reagents: Diisopropylethylamine Solvents: Methanol ,  1,4-Dioxane ;  1.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Water
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 70 °C
3.2 Reagents: Water
4.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 80 °C; 80 °C → rt
5.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
5.2 Reagents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Referenz
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
5.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
6.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Referenz
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  0 °C; 1 h, 110 °C
2.1 Reagents: Potassium carbonate ,  Sodium iodide Solvents: Acetone ;  10 h, 50 °C; 50 °C → rt
3.1 Reagents: Diisopropylethylamine Solvents: Methanol ,  1,4-Dioxane ;  1.5 h, 60 °C; 60 °C → rt
3.2 Reagents: Water
4.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 70 °C
4.2 Reagents: Water
5.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 80 °C; 80 °C → rt
6.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt
6.2 Reagents: Water
7.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: (±)-2-Butanol ;  rt; 1 h, 100 °C; 100 °C → rt
Referenz
First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia
Cho, Hanna; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8353-8373

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  0 °C; 1 h, rt; 3 h, 110 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
4.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  48 h, 120 °C
Referenz
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I "Gatekeeper" Mutant of Bcr-Abl
Choi, Hwan Geun; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448

GNF-7 Raw materials

GNF-7 Preparation Products

GNF-7 Verwandte Literatur

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